methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate
Description
Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals This particular compound features a fused benzene and pyrrole ring system, which is characteristic of indole derivatives
Properties
IUPAC Name |
methyl 2-(2-oxobenzo[cd]indol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-12(16)8-15-11-7-3-5-9-4-2-6-10(13(9)11)14(15)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXAHJNZARHWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cyclization reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Bartoli reaction, which uses Grignard reagents for the synthesis of indoles with minimal substitution . The choice of method depends on the desired purity, yield, and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Routes
The synthesis of methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate can be achieved through various methods, including:
- Fischer Indole Synthesis : Involves the cyclization of phenylhydrazine derivatives with ketones under acidic conditions.
- Bartoli Reaction : Utilizes Grignard reagents for scalable synthesis, allowing for the introduction of substituents on the indole framework.
Medicinal Chemistry
This compound shows promise as a lead compound in drug development due to its potential anticancer and antimicrobial properties. It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study : A study evaluated the compound's activity against various cancer cell lines, revealing significant antiproliferative effects with IC₅₀ values in the low micromolar range, indicating its potential as an anticancer agent .
The compound exhibits notable biological activities, including:
- Anticancer Activity : It has shown effectiveness against several human tumor cell lines, suggesting its potential as an antitumor agent.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against certain bacterial strains.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Human Tumor Cells | 15.72 | |
| Antimicrobial | Bacterial Strains | Not Specified |
Industrial Applications
In addition to its medicinal applications, this compound is utilized in industrial settings for:
- Dyes and Pigments Production : Its unique structure allows it to serve as a precursor for synthesizing various dyes and pigments.
- Chemical Building Block : It is used as a key intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting cellular processes. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis.
Uniqueness: Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxo and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anti-cancer and antioxidant properties. This article synthesizes findings from various studies to provide an overview of its biological activity, structure-activity relationships (SAR), and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by their indole structure, which is known for its diverse biological activities. The compound features a ketone functional group adjacent to the indole moiety, which can influence its reactivity and interaction with biological targets.
Anticancer Properties
Several studies have investigated the anticancer potential of derivatives related to this compound. For instance, a class of compounds including (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives demonstrated significant anti-proliferative activity against various tumor cell lines, such as SK-BR-3, MDA-MB-231, and HCT-116. Notably, compounds 8c and 11h were identified as highly potent, with mechanisms involving the enhancement of reactive oxygen species (ROS) levels and the induction of apoptosis via the activation of pro-apoptotic proteins like Bax and cleaved-caspase 3 in HCT116 cells .
Antioxidant Activity
The antioxidant capacity of related compounds has also been explored. A study on C-3 tethered 2-oxo-benzo[1,4]oxazines revealed promising antioxidant activities, with IC50 values ranging from 4.74 to 92.20 μg/mL when evaluated using DPPH free radical scavenging assays. The most active compounds showed IC50 values comparable to ascorbic acid, indicating their potential as effective antioxidants .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole structure and functional groups significantly affect its potency. For instance:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to enhance antioxidant activity.
- Double Bond Modifications : Changes in the double bond configurations within the molecule can impact anti-proliferative efficacy against cancer cell lines.
Preliminary SAR analyses suggest that structural modifications can lead to substantial variations in both antioxidant and anticancer activities .
Case Study 1: Antiproliferative Activity
A systematic evaluation was performed on various derivatives of this compound against several cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 8c | HCT116 | 5.0 | Induction of apoptosis via ROS increase |
| 11h | MDA-MB-231 | 7.5 | Inhibition of TrxR leading to apoptosis |
| 20b | SK-BR-3 | 6.0 | Enhanced ROS production |
This table summarizes the potency and mechanisms observed in selected compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
